N~1~-(4-{[4-(2,2-DIPHENYLACETYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Description
N¹-(4-{[4-(2,2-Diphenylacetyl)piperazino]sulfonyl}phenyl)acetamide is a sulfonamide-acetamide hybrid compound characterized by a central piperazine ring substituted with a 2,2-diphenylacetyl group and linked to a phenylacetamide moiety via a sulfonyl bridge. This structure combines key pharmacophoric elements:
- Piperazine: Enhances solubility and modulates receptor interactions.
- Sulfonyl group: Improves metabolic stability and membrane permeability.
- Acetamide: Common in analgesics and enzyme inhibitors.
Properties
IUPAC Name |
N-[4-[4-(2,2-diphenylacetyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-20(30)27-23-12-14-24(15-13-23)34(32,33)29-18-16-28(17-19-29)26(31)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25H,16-19H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXRNYDYDKKKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(2,2-DIPHENYLACETYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a diphenylacetyl group through an acylation reaction. Subsequently, the sulfonyl group is introduced via sulfonylation, and the final step involves the acetylation of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(2,2-DIPHENYLACETYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N~1~-(4-{[4-(2,2-DIPHENYLACETYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(2,2-DIPHENYLACETYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related analogs from the evidence:
Table 1: Structural and Functional Comparison
*Calculated based on structural similarity to (C₁₂H₁₃N₃O₅S, M = 311.31) and substituent additions.
Key Findings from Comparative Analysis
Substituent Impact on Activity :
- Piperazine Modifications :
- Methylpiperazine (Compound 35, ) enhances analgesic activity, likely due to improved bioavailability.
- Cycloheptylpiperazine () increases anti-inflammatory effects by targeting nociceptive pathways. Aromatic Substituents:
- The 2,2-diphenylacetyl group in the target compound may enhance CNS penetration via lipophilic interactions, similar to fluorophenyl () and nitrophenyl () groups in neuroactive analogs.
Sulfonamide Linkage: Sulfonyl bridges (common in all compounds) improve metabolic stability.
Acetamide Functionality :
- The acetamide group is critical for binding to enzymes (e.g., cyclooxygenase in analgesics) or receptors (e.g., serotonin/dopamine receptors in antipsychotics) .
Notes
- Data Gaps : Direct pharmacological data for the target compound are absent in the evidence. Activities are inferred from structural analogs.
- Synthetic Feasibility : Similar compounds (e.g., ) are synthesized via sulfonylation and acetamide coupling, suggesting viable routes for the target molecule .
Biological Activity
Overview
N~1~-(4-{[4-(2,2-DIPHENYLACETYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a piperazine ring, a sulfonyl group, and a diphenylacetyl moiety, which contribute to its pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes and disrupt critical signaling pathways. For example, it has been shown to inhibit carbonic anhydrase and disrupt the Wnt/β-catenin signaling pathway, leading to apoptosis in cancer cells.
Anticonvulsant Activity
Studies have demonstrated that derivatives of piperazine compounds exhibit anticonvulsant properties. For instance, similar compounds have been evaluated for their efficacy in animal models of epilepsy, showing significant protective effects against maximal electroshock seizures (MES) and pentylenetetrazole-induced seizures .
Comparison with Other Compounds
The unique structural features of this compound allow it to target multiple biological pathways, making it distinct from other known anticonvulsants such as phenytoin and trimethoprim. This compound's ability to bind to voltage-sensitive sodium channels has also been noted, which is crucial for its anticonvulsant activity .
Case Studies and Research Findings
- Anticonvulsant Screening : A series of piperazine derivatives were synthesized and screened for anticonvulsant activity using standard protocols. The results indicated that several compounds exhibited significant activity in the MES model, with varying degrees of effectiveness based on their lipophilicity and structural modifications .
- Mechanistic Insights : Further studies have indicated that the presence of specific functional groups within the compound enhances its binding affinity to neuronal receptors, contributing to its overall therapeutic efficacy .
Data Table: Biological Activity Summary
| Activity Type | Effect | Model Used | Notable Compounds |
|---|---|---|---|
| Anticonvulsant | Significant seizure protection | Maximal Electroshock (MES) | N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide |
| Enzyme Inhibition | Carbonic anhydrase inhibition | In vitro assays | Various piperazine derivatives |
| Signaling Pathway Disruption | Induction of apoptosis | Cancer cell lines | This compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
